
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Activity
Compounds structurally related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide, specifically derivatives of 2,4-thiazolidinedione of aryl-substituted cinnamic acid, have been synthesized and evaluated for their antihyperglycemic activity. These derivatives demonstrated significant activity in neonatal streptozotocin-induced diabetic rats, indicating their potential use in diabetes treatment Kumar et al., 2011.
Antioxidant Properties
A series of 1,3,4-thiadiazole derivatives, including those with cinnamic acid moieties, were synthesized and their antioxidant activities evaluated using various assays. Certain derivatives exhibited effective antioxidant activities, highlighting their potential therapeutic applications in oxidative stress-related diseases Gür et al., 2017.
Anticancer Activity
Novel oleanolic acid-cinnamic acid ester derivatives and glycyrrhetinic acid-cinnamic acid ester derivatives were synthesized using a molecular hybridization approach. These compounds were evaluated for their cytotoxic properties against various cancer cell lines, showing selective cytotoxicity and potential as anticancer agents Wang et al., 2019.
Fungicidal Activity
Isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives were designed, synthesized, and evaluated for their fungicidal activities. One compound in particular exhibited significant in vivo antifungal activity against Pseudoperonspera cubensis, offering a promising lead for fungicide development Chen et al., 2019.
Antimicrobial Activity
Amido linked bis-heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, displayed significant antimicrobial properties against various bacterial and fungal strains. These findings suggest their potential as new antimicrobial agents Padmavathi et al., 2011.
Zukünftige Richtungen
Thiazoles have shown diverse biological activities, making them a promising scaffold for the development of new therapeutic agents . Future research could focus on the design and development of different thiazole derivatives, including “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide”, to explore their potential as drug molecules. Further studies are also needed to elucidate their synthesis methods, chemical reactions, mechanisms of action, physical and chemical properties, and safety profiles.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Eigenschaften
IUPAC Name |
(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-8-10-17(12-15(14)2)18-13-24-20(21-18)22-19(23)11-9-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDKWGOHQNAQIZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
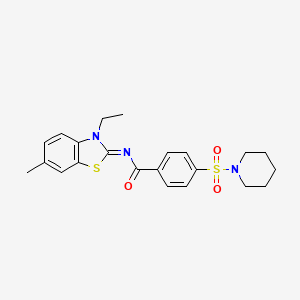
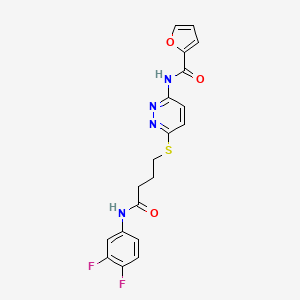
![N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2755933.png)
![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)
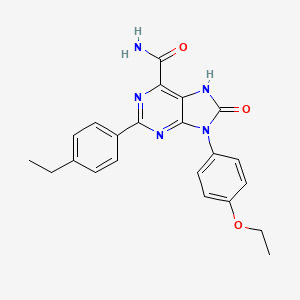
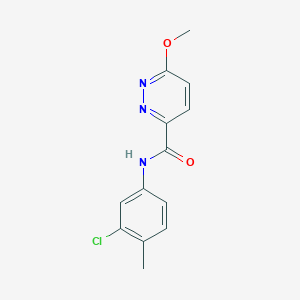
![Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2755942.png)
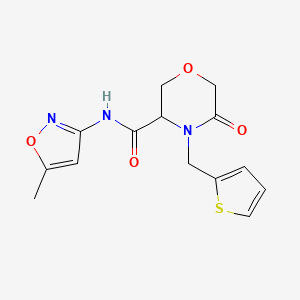
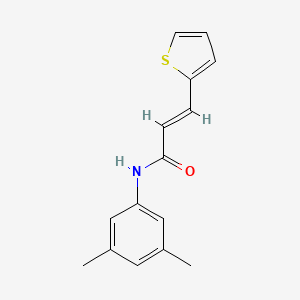
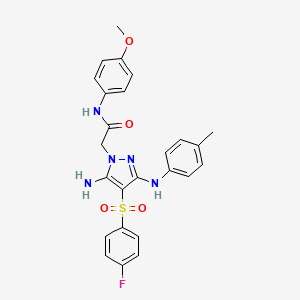
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)

![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)
![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)
